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molecular formula C15H13BrN2O B8789025 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methoxyphenyl)methyl]-

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methoxyphenyl)methyl]-

Cat. No. B8789025
M. Wt: 317.18 g/mol
InChI Key: GSQBEYKCKBBITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071779B2

Procedure details

Reaction of 4-bromo-1H-pyrrolo[2,3-b]pyridine with 4-methoxybenzyl chloride following the method of Example 12 affords the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[NH:8][CH:9]=[CH:10][C:3]=12.[CH3:11][O:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17]Cl)=[CH:15][CH:14]=1>>[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]([CH2:17][C:16]3[CH:19]=[CH:20][C:13]([O:12][CH3:11])=[CH:14][CH:15]=3)[CH:9]=[CH:10][C:3]=12

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C2C(=NC=C1)NC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C(=NC=C1)N(C=C2)CC2=CC=C(C=C2)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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